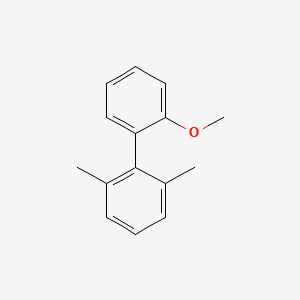

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Methoxy-2,6-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with methoxy and dimethyl substituents at specific positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium complexes . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing biphenyl derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of organoboron reagents and palladium catalysts is common in these processes .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The aromatic rings can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Aplicaciones Científicas De Investigación

2’-Methoxy-2,6-dimethyl-1,1’-biphenyl has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and context .

Comparación Con Compuestos Similares

- 2-Methoxy-1,1’-biphenyl

- 2,6-Dimethyl-1,1’-biphenyl

- 2’-Hydroxy-2,6-dimethyl-1,1’-biphenyl

Comparison: 2’-Methoxy-2,6-dimethyl-1,1’-biphenyl is unique due to the presence of both methoxy and dimethyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications .

Actividad Biológica

1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- (CAS No. 137898-21-6), is a biphenyl derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- is C15H16O, with a molecular weight of 228.29 g/mol. Its structure includes two phenyl rings connected by a single bond with a methoxy group and two methyl groups on the biphenyl framework.

| Property | Value |

|---|---|

| Molecular Formula | C15H16O |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- |

| CAS Number | 137898-21-6 |

Anticancer Properties

Recent studies have indicated that compounds similar to 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- exhibit significant anticancer activity. For instance, research into methoxy-substituted biphenyls has shown their ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

Case Study:

In a study assessing the antiproliferative effects of methoxy-substituted biphenyls on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that certain derivatives exhibited IC50 values in the low micromolar range (IC50 = 3.1 μM) . This suggests a promising therapeutic potential for these compounds in oncology.

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Methoxy-substituted biphenyls have been shown to inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of inflammatory diseases.

Research Findings:

A study demonstrated that derivatives of biphenyl compounds could suppress TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages . This inhibition suggests that 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- may be useful in developing new anti-inflammatory therapies.

The biological activity of 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- is largely attributed to its interaction with various molecular targets within cells:

- Cell Cycle Regulation: The compound may induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction: It can activate apoptotic pathways leading to programmed cell death.

- Cytokine Modulation: The modulation of cytokine levels contributes to its anti-inflammatory effects.

Comparative Analysis

To better understand the efficacy of this compound compared to other known agents, a comparison table is provided below:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Doxorubicin | ~0.5 | Anticancer |

| Etoposide | ~5.0 | Anticancer |

| 1,1'-Biphenyl, 2-methoxy-2',6'-dimethyl- | ~3.1 | Anticancer |

| Methotrexate | ~0.01 | Anticancer |

| Ibuprofen | ~10 | Anti-inflammatory |

Propiedades

Número CAS |

137898-21-6 |

|---|---|

Fórmula molecular |

C15H16O |

Peso molecular |

212.29 g/mol |

Nombre IUPAC |

2-(2-methoxyphenyl)-1,3-dimethylbenzene |

InChI |

InChI=1S/C15H16O/c1-11-7-6-8-12(2)15(11)13-9-4-5-10-14(13)16-3/h4-10H,1-3H3 |

Clave InChI |

XMFRQUIHEKWODO-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)C2=CC=CC=C2OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.